3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoquinoline core, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization to produce the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The dihydroisoquinoline core can be reduced to a tetrahydroisoquinoline.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the dihydroisoquinoline core can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the dihydroisoquinoline core.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a similar methoxyphenyl group but differs in the overall structure.
Uniqueness
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine is unique due to its combination of a methoxyphenyl group, a dihydroisoquinoline core, and a trifluoroacetic acid moiety.
Properties
Molecular Formula |
C24H21F3N2O3 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H20N2O.C2HF3O2/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21;3-2(4,5)1(6)7/h2-13,21H,14H2,1H3,(H2,23,24);(H,6,7) |
InChI Key |
YRWAUSCCJAWRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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